molecular formula C7H9BrN2O B8063936 4-bromo-1-[(3S)-tetrahydrofuran-3-yl]pyrazole

4-bromo-1-[(3S)-tetrahydrofuran-3-yl]pyrazole

Cat. No.: B8063936
M. Wt: 217.06 g/mol
InChI Key: DUCXLVIAUPCYIC-ZETCQYMHSA-N
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Description

4-bromo-1-[(3S)-tetrahydrofuran-3-yl]pyrazole is a heterocyclic compound with the molecular formula C7H9BrN2O and a molecular weight of 217.06 g/mol. This compound features a pyrazole ring substituted with a bromine atom and a tetrahydrofuran moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-[(3S)-tetrahydrofuran-3-yl]pyrazole typically involves the bromination of a pyrazole precursor. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent . The reaction is carried out under mild conditions, often in the presence of a solvent like dichloromethane or acetonitrile, and at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-[(3S)-tetrahydrofuran-3-yl]pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the pyrazole ring or the tetrahydrofuran moiety.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination.

    Palladium Catalysts: Employed in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed

    Substituted Pyrazoles: Formed through nucleophilic substitution.

    Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

4-bromo-1-[(3S)-tetrahydrofuran-3-yl]pyrazole is utilized in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-[(3S)-tetrahydrofuran-3-yl]pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-bromopyrazole: A simpler analog without the tetrahydrofuran moiety.

    4-bromo-1-methyl-1H-pyrazole: A methyl-substituted derivative.

    3-bromopyrazole: A positional isomer with the bromine atom at a different position on the pyrazole ring.

Uniqueness

4-bromo-1-[(3S)-tetrahydrofuran-3-yl]pyrazole is unique due to the presence of the tetrahydrofuran moiety, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

4-bromo-1-[(3S)-oxolan-3-yl]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c8-6-3-9-10(4-6)7-1-2-11-5-7/h3-4,7H,1-2,5H2/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCXLVIAUPCYIC-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1N2C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared in the same manner as 4-bromo-1-(cyclobutyl)-1H-pyrazole, but using tetrahydrofuran-3-yl methanesulfonate (prepared according to procedures known in the art).
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